molecular formula C8H20ClNO B2474890 (2R)-4-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride CAS No. 2470279-84-4

(2R)-4-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride

Cat. No. B2474890
CAS RN: 2470279-84-4
M. Wt: 181.7
InChI Key: SNSLPGLFEQVYIA-OGFXRTJISA-N
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Description

(2R)-4-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride, commonly known as Tert-butylaminoethylamine hydrochloride, is a chemical compound that has gained attention in the scientific community due to its potential application in various fields.

Scientific Research Applications

Synthesis and Properties

(2R)-4-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride has been involved in studies related to the synthesis and properties of new compounds. For instance, Pařík and Chlupatý (2014) explored the synthesis and properties of new imines and bisimines derived from various amines and diamines, including 2-methylpropan-1-amine and its chiral counterparts (Pařík & Chlupatý, 2014).

Spectroscopic Studies

Two-dimensional near-infrared correlation spectroscopy has been used to study the temperature-induced changes in hydrogen bonding of compounds related to 2-methylpropan-2-ol in the pure liquid phase, shedding light on molecular dynamics and interactions (Czarnecki, Czarnik-Matusewicz, Ozaki, & Iwahashi, 2000).

Enantiomer Separation

Kamal, Khanna, and Krishnaji (2007) focused on the enzymatic resolution of racemic compounds to obtain optically pure substances, including derivatives of 2-methylpropan-1-amine, which are crucial for synthesizing pharmaceutical products like (R)-GABOB and (R)-Carnitine Hydrochloride (Kamal, Khanna, & Krishnaji, 2007).

Catalytic Applications

Greenhow (1977) discussed the use of compounds like 2-methylpropan-2-ol in catalytic thermometric titration of bases, highlighting the role of such compounds in analytical chemistry (Greenhow, 1977).

properties

IUPAC Name

(2R)-4-[(2-methylpropan-2-yl)oxy]butan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO.ClH/c1-7(9)5-6-10-8(2,3)4;/h7H,5-6,9H2,1-4H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSLPGLFEQVYIA-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC(C)(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCOC(C)(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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